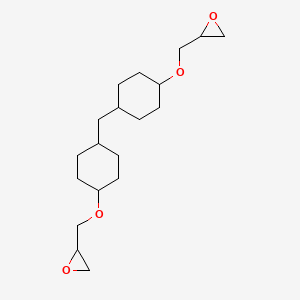
1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is a chemical compound with the molecular formula C19H32O4. It is a bis-epoxide, meaning it contains two epoxide groups, which are highly reactive and useful in various chemical reactions. This compound is often used in the production of polymers and resins due to its ability to form cross-linked networks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) can be synthesized through the reaction of 1,1’-methylenebis(4-hydroxycyclohexane) with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide groups. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to optimize yield and purity. Industrial reactors equipped with cooling and heating systems are used to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-functionalized products.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers and resins, which are useful in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide rings.
Catalysts: Lewis acids or bases can be used to catalyze the ring-opening reactions.
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20°C to 80°C) and may require solvents such as dichloromethane or toluene.
Major Products
Hydroxyl-Functionalized Compounds: Resulting from the ring-opening reactions.
Cross-Linked Polymers: Formed through polymerization reactions, useful in various industrial applications.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and biocompatible coatings for implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to ring-opening reactions that form hydroxyl-functionalized products. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical strength and chemical resistance of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Diglycidyl Ether (BADGE): Another bis-epoxide compound commonly used in the production of epoxy resins.
1,4-Butanediol Diglycidyl Ether: A similar compound with two epoxide groups, used in the synthesis of polymers and resins.
Uniqueness
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is unique due to its cyclohexane backbone, which imparts greater flexibility and toughness to the resulting polymers compared to aromatic bis-epoxides like Bisphenol A Diglycidyl Ether. This makes it particularly valuable in applications requiring high mechanical performance and chemical resistance.
Propiedades
Número CAS |
59333-65-2 |
|---|---|
Fórmula molecular |
C19H32O4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-[[4-[[4-(oxiran-2-ylmethoxy)cyclohexyl]methyl]cyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C19H32O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h14-19H,1-13H2 |
Clave InChI |
GFSFMWIMDVXLEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC2CCC(CC2)OCC3CO3)OCC4CO4 |
Números CAS relacionados |
84948-56-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



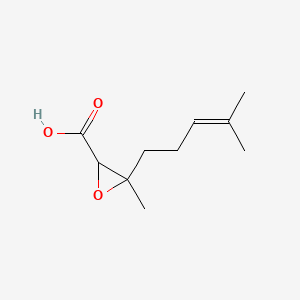
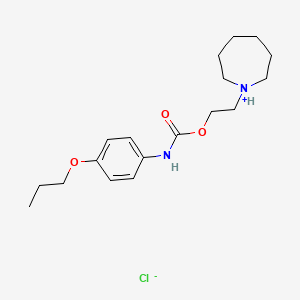
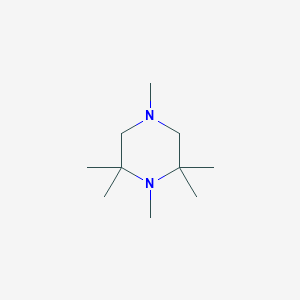
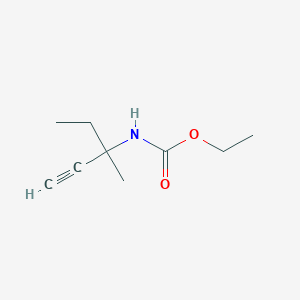
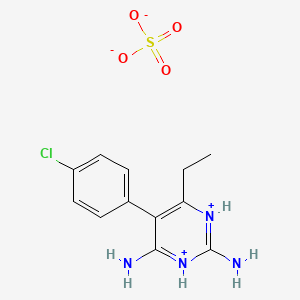
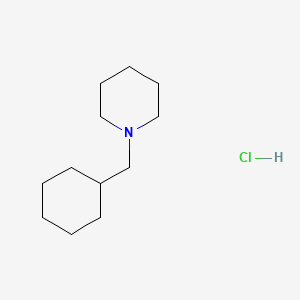
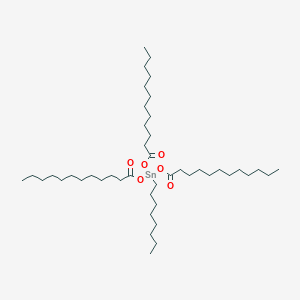

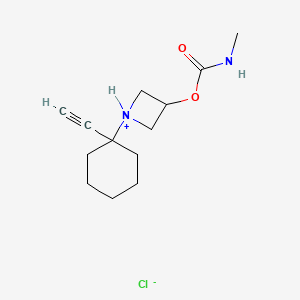
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
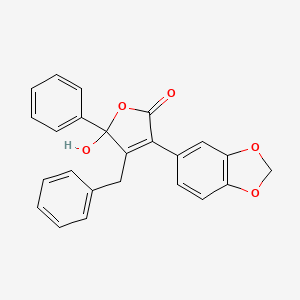

![Formaldehyde, [3H]](/img/structure/B13770156.png)
